3,4-Dichloro-5-(trifluoromethyl)benzyl bromide
Description
Historical Context of Halogenated Benzyl Bromides in Chemical Research
Halogenated benzyl bromides have served as pivotal reagents since the early 20th century, primarily for introducing benzyl protecting groups in alcohol and carboxylic acid functionalization. The discovery of free-radical halogenation mechanisms in the 1940s revolutionized their synthesis, enabling selective bromination at benzylic positions through initiators like peroxides. Benzyl bromide itself became a cornerstone in peptide synthesis and polymer chemistry due to its lachrymatory properties and superior reactivity compared to benzyl chloride.
A critical breakthrough emerged with Hassel’s 1958 crystallographic studies of halogen-aromatic interactions, which elucidated how bromine’s electrophilicity drives regioselective substitutions. This laid the groundwork for modern applications in cross-coupling reactions, where halogenated benzyl bromides act as arylating agents. The development of N-bromosuccinimide (NBS)-mediated bromination in the 1970s further enhanced synthetic precision, achieving monobromination even in complex substrates like ethylbenzene.
Emergence of Trifluoromethylated Aryl Compounds in Scientific Literature
Trifluoromethyl (-CF₃) groups gained prominence in the 1980s for their unique electronic effects—strong electron-withdrawing character combined with lipophilicity. Early work by Dynamit Nobel AG demonstrated scalable routes to fluorinated toluenes via cobalt-catalyzed oxidations, while Kochi’s studies on halogen-π interactions revealed how CF₃ groups modulate aromatic reactivity. By the 2000s, trifluoromethylated compounds dominated pharmaceutical research, constituting 30% of FDA-approved small-molecule drugs between 2010–2020.
The synergy between halogen and CF₃ substituents became apparent in agrochemicals, where 3,4-dichloro-5-(trifluoromethyl)benzyl derivatives exhibited enhanced herbicidal activity compared to non-fluorinated analogs. This spurred methodological innovations, including transition-metal-catalyzed C–F bond formation and radical trifluoromethylation.
Research Significance of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide occupies a strategic niche due to its multimodal reactivity:
- Benzyl Bromide Reactivity : The benzylic bromide serves as an electrophilic center for nucleophilic substitutions, enabling C–C and C–heteroatom bond formations.
- Halogen Effects : The 3,4-dichloro pattern directs electrophilic aromatic substitutions ortho/para to the electron-withdrawing CF₃ group, while the bromine atom participates in halogen bonding.
- Fluorine’s Role : The CF₃ group enhances metabolic stability and membrane permeability, making the compound valuable in drug discovery.
Recent studies highlight its utility in synthesizing:
Current Research Landscape and Knowledge Gaps
Despite progress, key challenges persist:
Synthetic Limitations :
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| NBS Bromination | 65–78 | High | Moderate |
| Radical Chain | 82–90 | Moderate | Low |
| Metal-Catalyzed | 70–85 | High | High |
Existing routes struggle with controlling polyhalogenation and minimizing HF byproducts during CF₃ incorporation.
Application Gaps :
- Limited data on the compound’s behavior under photolytic conditions.
- Unexplored potential in asymmetric catalysis via halogen-bond-directed chirality.
- Need for green chemistry approaches to reduce sodium bromide waste in oxidations.
Ongoing research focuses on computational modeling of its halogen-bonding capacities and developing continuous-flow synthesis platforms to address scalability issues.
Properties
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHLYVDLXQFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 3,4-dichloro-5-(trifluoromethyl)toluene. One common method includes dissolving the starting material in a suitable solvent like toluene, followed by the addition of brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products formed from these reactions include substituted benzyl derivatives, benzyl alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create novel therapeutic agents. Derivatives of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide have shown potential in treating various diseases, including cancer and infectious diseases. Its derivatives are being explored for their bioactivity and efficacy as drug candidates .
Biological Research
The compound is also used in biological research to modify biomolecules for studying their functions and interactions. It facilitates the synthesis of bioactive compounds that can serve as potential drug candidates or probes for biological studies .
Agrochemicals
In the agricultural sector, this compound is involved in developing new agrochemicals aimed at improving crop protection and yield. Its unique chemical properties allow for enhanced effectiveness against pests and diseases.
Case Study 1: Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds synthesized from this intermediate showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Case Study 2: Synthesis of Bioactive Compounds
A study focused on synthesizing pyrazole derivatives using 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide as a precursor highlighted its role in creating compounds with enhanced biological activity. The synthesized derivatives were tested for their antimicrobial properties and displayed promising results, indicating the potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s reactivity and applications can be contextualized by comparing it to structurally related benzyl bromide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Trends :
Electrophilicity and Reactivity :
- The 3,4-dichloro-5-(trifluoromethyl) derivative exhibits higher electrophilicity than its trifluoromethoxy analog (CAS: 1706435-11-1) due to the electron-withdrawing CF₃ group enhancing the benzyl bromide's susceptibility to nucleophilic attack.
- The nitro-substituted analog (2-nitro-5-CF₃) demonstrates unique anti-tubercular activity, attributed to nitro group participation in redox cycling.
Lipophilicity and Bioavailability :
- Replacement of CF₃ with OCF₃ reduces lipophilicity (logP decreases by ~0.5 units), impacting membrane permeability in drug design.
- 3-Methyl-5-CF₃ derivatives (e.g., CAS: 2775623) are more moisture-sensitive, limiting their use in aqueous reactions.
Applications in Synthesis :
- 3,5-Bis(trifluoromethyl)benzyl bromide (CAS: N/A) is preferred in analytical chemistry for derivatizing polar metabolites like uracil.
- The 3,4-dichloro-5-CF₃ compound is favored in agrochemical synthesis for its stability in acidic environments.
Research Findings and Industrial Relevance
- Pharmaceutical Utility: The compound’s derivative, 4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl carbamate, showed inhibitory activity against Focal Adhesion Kinase (FAK), a target in cancer therapy.
- Safety and Handling : Requires storage under inert conditions due to moisture sensitivity.
Biological Activity
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide (CAS Number: 1823323-67-6) is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound's structure includes a trifluoromethyl group, which is known to enhance biological activity due to its electronic properties. This article explores the biological activity of this compound through various studies and applications.
- Molecular Formula : C₈H₄BrCl₂F₃
- Molecular Weight : 307.92 g/mol
- Structure : The presence of chlorine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets.
The biological activity of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase binding affinity to target proteins.
Biological Activity Overview
- Antimicrobial Activity :
- Enzyme Inhibition :
- Anti-inflammatory Properties :
Study 1: Antibacterial Efficacy
A study on related compounds demonstrated that the introduction of a trifluoromethyl group significantly improved antibacterial activity against various strains of bacteria, including MRSA. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Study 2: Enzyme Inhibition
Research published in the ACS Journal highlighted that fluorinated benzyl compounds exhibited potent inhibition against AChE, with IC50 values significantly lower than their non-fluorinated counterparts. This suggests that the trifluoromethyl group enhances binding through stronger interactions at the active site .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide, and how can intermediates be characterized?
- Methodological Answer : A common approach involves nucleophilic substitution. For example, a related compound, 3-chloro-4-(trifluoromethoxy)benzyl bromide, was synthesized via reaction with phthalimide and potassium carbonate in DMF at 80°C, followed by methylamine treatment to yield the final product . Characterization typically employs H NMR (e.g., aromatic protons at δ 7.37–7.63 ppm) and mass spectrometry. For purity assessment, HPLC or GC-MS (using polydimethyl siloxane columns) is recommended .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Methodological Answer : Key properties include molecular weight (~307–309 g/mol), logP (~3.7 inferred from analogs), and stability in polar aprotic solvents like DMF. The trifluoromethyl and chloro substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions. Refer to NIST’s gas chromatography data for volatility and retention indices .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While direct safety data are limited, analogs like 4-chlorobenzyl bromide require stringent measures: use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers, avoiding moisture. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How do substituent positions (3,4-dichloro vs. 5-trifluoromethyl) affect reaction kinetics in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group at the 5-position deactivates the benzyl bromide, slowing SN2 reactions compared to mono-halogenated analogs. Kinetic studies using F NMR or stopped-flow techniques can quantify this effect. Contrast with 3,5-bis(trifluoromethyl)benzyl bromide, where steric hindrance further reduces reactivity .
Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer : Use Pd(PPh) or XPhos ligands in toluene at 100°C. The chloro substituents may require higher catalyst loading (5–10 mol%) due to reduced electrophilicity. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). For challenging couplings, microwave-assisted synthesis at 150°C for 30 minutes improves efficiency .
Q. How does solvent polarity influence the stability of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide?
- Methodological Answer : Stability decreases in protic solvents (e.g., methanol) due to hydrolysis. In DMF or THF, the compound remains stable for >24 hours at 25°C. Accelerated degradation studies (40°C, 75% RH) combined with LC-MS can identify hydrolysis products like the corresponding benzyl alcohol .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer : Halogenated byproducts (e.g., di-brominated analogs) co-elute in GC-MS. Use high-resolution LC-MS (Q-TOF) with a C18 column and 0.1% formic acid in acetonitrile/water for separation. For quantification, prepare calibration curves using synthesized impurities as standards .
Contradictions and Resolutions
- Synthesis Solvent Choice : uses DMF, while other protocols suggest toluene. DMF enhances nucleophilicity but may decompose at high temperatures. Resolution: Optimize solvent based on reaction scale and temperature .
- Stability Data : While NIST reports volatility for analogs, direct thermal data for this compound is lacking. Resolution: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
